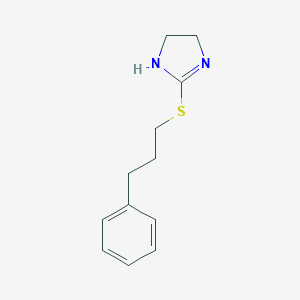![molecular formula C15H18ClN3O3S B241099 Tert-butyl {5-[(4-chlorobenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}methylcarbamate](/img/structure/B241099.png)
Tert-butyl {5-[(4-chlorobenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}methylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl {5-[(4-chlorobenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}methylcarbamate, also known as CBM-1, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mechanism Of Action
The mechanism of action of Tert-butyl {5-[(4-chlorobenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}methylcarbamate is not fully understood, but it is believed to involve the inhibition of various enzymes and metabolic pathways. In cancer cells, Tert-butyl {5-[(4-chlorobenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}methylcarbamate has been shown to induce cell cycle arrest and apoptosis by inhibiting the activity of topoisomerase II and DNA polymerase. In fungi and bacteria, Tert-butyl {5-[(4-chlorobenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}methylcarbamate has been found to inhibit the activity of chitin synthase and β-glucan synthase, leading to cell wall disruption and cell death.
Biochemical And Physiological Effects
Tert-butyl {5-[(4-chlorobenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}methylcarbamate has been shown to have various biochemical and physiological effects on different organisms. In cancer cells, Tert-butyl {5-[(4-chlorobenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}methylcarbamate has been found to induce oxidative stress, DNA damage, and apoptosis. In fungi and bacteria, Tert-butyl {5-[(4-chlorobenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}methylcarbamate has been shown to disrupt cell wall synthesis and membrane integrity, leading to cell death. In plants, Tert-butyl {5-[(4-chlorobenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}methylcarbamate has been studied for its potential to induce systemic acquired resistance and enhance plant growth.
Advantages And Limitations For Lab Experiments
Tert-butyl {5-[(4-chlorobenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}methylcarbamate has several advantages for lab experiments, including its high purity, stability, and solubility in various solvents. However, Tert-butyl {5-[(4-chlorobenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}methylcarbamate also has some limitations, such as its potential toxicity to living organisms and the need for further studies to determine its optimal dosage and application methods.
Future Directions
There are several future directions for Tert-butyl {5-[(4-chlorobenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}methylcarbamate research, including the investigation of its potential use as a therapeutic agent for various diseases, the development of new Tert-butyl {5-[(4-chlorobenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}methylcarbamate derivatives with improved properties, and the exploration of its environmental applications for soil and water remediation. Additionally, more studies are needed to determine the optimal dosage and safety of Tert-butyl {5-[(4-chlorobenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}methylcarbamate for different organisms and to elucidate its mechanism of action in more detail.
Conclusion
In conclusion, Tert-butyl {5-[(4-chlorobenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}methylcarbamate is a promising chemical compound with potential applications in various fields, including medicinal chemistry, agriculture, and environmental science. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully explore the potential of Tert-butyl {5-[(4-chlorobenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}methylcarbamate and its derivatives for various applications.
Synthesis Methods
Tert-butyl {5-[(4-chlorobenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}methylcarbamate is synthesized through a multistep process involving the reaction of tert-butyl carbamate with 4-chlorobenzyl mercaptan, followed by the reaction with 2-chloro-5-(chloromethyl)-1,3,4-oxadiazole. The final product is obtained after purification and characterization by various spectroscopic techniques.
Scientific Research Applications
Tert-butyl {5-[(4-chlorobenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}methylcarbamate has been extensively studied for its potential applications in various fields, including medicinal chemistry, agriculture, and environmental science. In medicinal chemistry, Tert-butyl {5-[(4-chlorobenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}methylcarbamate has been investigated for its anticancer, antifungal, and antibacterial properties. In agriculture, Tert-butyl {5-[(4-chlorobenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}methylcarbamate has been studied for its potential use as a pesticide or herbicide. In environmental science, Tert-butyl {5-[(4-chlorobenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}methylcarbamate has been explored for its ability to remove heavy metals from contaminated soil and water.
properties
Product Name |
Tert-butyl {5-[(4-chlorobenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}methylcarbamate |
|---|---|
Molecular Formula |
C15H18ClN3O3S |
Molecular Weight |
355.8 g/mol |
IUPAC Name |
tert-butyl N-[[5-[(4-chlorophenyl)methylsulfanyl]-1,3,4-oxadiazol-2-yl]methyl]carbamate |
InChI |
InChI=1S/C15H18ClN3O3S/c1-15(2,3)22-13(20)17-8-12-18-19-14(21-12)23-9-10-4-6-11(16)7-5-10/h4-7H,8-9H2,1-3H3,(H,17,20) |
InChI Key |
XUTABMLZLZILPM-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)NCC1=NN=C(O1)SCC2=CC=C(C=C2)Cl |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=NN=C(O1)SCC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-(2,2-dimethylpropanoyl)-3,6,7,11b-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4-one](/img/structure/B241031.png)
![4-[2-(2-Methyl-6-phenylpyrimidin-4-yl)sulfanylethyl]morpholine](/img/structure/B241039.png)
![4-(2-{1-[(3,5-Dimethylphenoxy)acetyl]-2-piperidinyl}ethyl)morpholine](/img/structure/B241040.png)

![N-[2-(4-methylphenyl)-2-morpholin-4-ylethyl]butanamide](/img/structure/B241045.png)


![4-[(2-Methylcyclohexyl)amino]-2-(methylsulfanyl)-6-phenyl-5-pyrimidinecarbonitrile](/img/structure/B241056.png)
![4-(4-Methylphenyl)-2-(methylsulfanyl)-6-[(tetrahydro-2-furanylmethyl)amino]-5-pyrimidinecarbonitrile](/img/structure/B241057.png)
![2-[[5-cyano-6-(3-methoxy-4-propoxyphenyl)-4-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B241058.png)
![2-{[2-(2-chlorophenyl)-6,7-dimethyl-4-oxo-4H-chromen-3-yl]oxy}propanoic acid](/img/structure/B241060.png)

![2-[3-(4-methylphenoxy)propylsulfanyl]-4,5-dihydro-1H-imidazole](/img/structure/B241080.png)